![molecular formula C20H26N2O2 B3829016 N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide](/img/structure/B3829016.png)
N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide
Overview
Description
N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide is a compound that features an adamantane moiety, which is known for its rigid, bulky structure and unique chemical properties. The adamantane structure is a tricyclic hydrocarbon that provides stability and resistance to metabolic degradation, making it a valuable scaffold in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide typically involves the reaction of adamantanecarboxylic acid with suitable amines and benzoyl derivatives. One common method includes the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while reduction can produce adamantyl alcohols .
Scientific Research Applications
N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. This can lead to the inhibition of enzymes, disruption of viral replication, or modulation of signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Rimantadine: Another antiviral compound with an adamantane core, used primarily for the treatment of influenza.
Uniqueness
N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide is unique due to its specific combination of the adamantane moiety with a benzamide structure, providing a distinct set of chemical and biological properties. This combination allows for targeted interactions with biological systems and the potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-12-2-4-16(5-3-12)19(24)22-17(18(21)23)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15,17H,6-11H2,1H3,(H2,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXTZIYTPFSFIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)N)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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